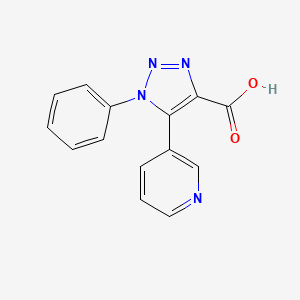

1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-phenyl-5-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-14(20)12-13(10-5-4-8-15-9-10)18(17-16-12)11-6-2-1-3-7-11/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIIXCWLCGFNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized from the corresponding amine by diazotization followed by azidation.

Preparation of Alkyne: The alkyne precursor is synthesized through standard alkyne formation reactions.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the attached phenyl and pyridine groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions can be performed using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole derivatives possess antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Triazoles are also investigated for their anticancer potential. Compounds containing triazole rings have been reported to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific interactions at the molecular level often involve targeting key enzymes or receptors involved in cancer cell proliferation .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can exhibit anti-inflammatory effects, potentially through the modulation of inflammatory cytokines or inhibition of cyclooxygenases (COX) . This application is particularly relevant in the treatment of chronic inflammatory diseases.

Material Science Applications

1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole derivatives have shown promise in material science as well. Their ability to form stable complexes with metal ions makes them suitable candidates for developing new materials with enhanced properties such as conductivity or catalytic activity. These materials can be utilized in sensors or as catalysts in organic reactions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

- 1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1017415-16-5)

- Key Difference : Pyridine substituent at position 4 instead of 3.

- Impact : Altered electronic distribution due to the nitrogen’s position in the pyridine ring, affecting hydrogen bonding and solubility. This isomer may exhibit distinct crystallographic packing, as seen in related triazole derivatives .

- Applications : Positional isomers are often explored for divergent biological activities, such as receptor selectivity in drug design .

Halogen-Substituted Derivatives

- 1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1326882-78-3) Key Difference: Chloro and methyl groups on the phenyl ring. The chloro group may improve metabolic stability, while the methyl group introduces steric hindrance . Synthesis: Similar to the parent compound but requires halogenated aryl azides as starting materials .

Fluorinated Analogs

- 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Key Difference : Trifluoromethyl group at position 4.

- Impact : The electron-withdrawing CF₃ group increases acidity (pKa ~2.97 predicted) and enhances binding to hydrophobic pockets in biological targets. Fluorination also improves bioavailability .

- Applications : Widely used in agrochemicals and pharmaceuticals due to resistance to oxidative degradation .

Amide and Hydrazide Derivatives

- 1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide (CAS: 1638612-99-3)

- Key Difference : Carboxylic acid replaced by a hydrazide group.

- Impact : Increased nucleophilicity, enabling conjugation with aldehydes or ketones. Hydrazides are intermediates in synthesizing heterocyclic scaffolds like oxadiazoles .

- Applications : Explored as protease inhibitors or metal-chelating agents .

Sulfonamide-Functionalized Analogs

- 1-[4-(Aminosulfonyl)phenyl]-5-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid Key Difference: Sulfonamide group on the phenyl ring. Impact: The sulfonamide enhances water solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase). Synthesis: Requires sulfonamide-containing aryl azides, followed by saponification of ester precursors .

Structural and Functional Data Table

Key Research Findings

- Tautomerism : The parent compound exhibits ring-chain tautomerism, with ~20% cyclic hemiacetal form in solution, influencing its reactivity and intermolecular interactions .

- Synthetic Flexibility : Ethyl ester precursors (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) enable modular synthesis of derivatives via saponification or acetal deprotection .

- Biological Relevance : Pyridin-3-yl substitution enhances π-stacking in enzyme active sites, as seen in antiviral nucleoside analogs .

Biological Activity

1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1223883-60-0) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and antibacterial properties.

Chemical Structure and Properties

The molecular formula of 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is with a molecular weight of 266.25 g/mol. Its structure features a triazole ring, which is known for its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. For instance, a study involving triazole derivatives identified several compounds that effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for some derivatives against COX-2 were reported as follows:

| Compound | IC50 (µM) |

|---|---|

| 1 | 19.45 ± 0.07 |

| 2 | 26.04 ± 0.36 |

| 3 | 28.39 ± 0.03 |

These results indicate that certain triazole derivatives can serve as potential anti-inflammatory agents by selectively inhibiting COX enzymes .

2. Antioxidant Activity

The antioxidant capacity of triazole compounds has been evaluated using the DPPH radical scavenging method. In comparative studies, compounds derived from triazoles showed varying degrees of antioxidant activity:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| A | 88.6 |

| B | 87.7 |

| C | 78.6 |

These findings suggest that modifications in the triazole structure can enhance antioxidant properties .

3. Antibacterial Activity

The antibacterial potential of triazole derivatives has also been explored. A specific derivative of the compound was tested against various bacterial strains and showed promising results in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent .

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

- Anti-inflammatory Effects : In a carrageenan-induced paw edema model in rats, certain triazole derivatives significantly reduced inflammation compared to control groups.

- Antioxidant Efficacy : A series of experiments demonstrated that specific modifications to the triazole structure resulted in enhanced DPPH scavenging activity, indicating improved antioxidant properties.

- In Vitro Antibacterial Tests : Various derivatives were subjected to antibacterial assays against Gram-positive and Gram-negative bacteria, showing effective inhibition rates comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

- The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and pyridine derivatives. Hydrolysis of intermediate esters (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions yields the carboxylic acid moiety. Optimization includes controlling temperature, solvent polarity, and stoichiometric ratios to maximize yield and purity .

- For triazole ring formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. Key parameters include copper sulfate/sodium ascorbate ratios, solvent systems (e.g., THF/water), and reaction temperatures (50–80°C) to ensure regioselective 1,4-disubstituted triazole formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in DMSO-d6 or CDCl3) resolve aromatic protons, pyridine/triazole ring substituents, and carboxylic acid protons. For example, δ ~14.28 ppm (s, 1H) corresponds to the acidic proton in similar triazole-carboxylic acids .

- Infrared Spectroscopy (IR): Peaks at ~1700–1720 cm⁻¹ confirm the carbonyl (C=O) group, while triazole/pyridine ring vibrations appear at 1500–1600 cm⁻¹ .

- Mass Spectrometry (MS): High-resolution EI-MS confirms molecular weight (e.g., m/z 236.0805 for C12H8N6) and fragmentation patterns .

- HPLC/Flash Chromatography: Gradient elution (cyclohexane/ethyl acetate) effectively purifies intermediates and final products .

Q. How can impurities be minimized during synthesis?

- Purification: Flash chromatography with silica gel (0%→100% ethyl acetate gradient) removes unreacted starting materials and byproducts .

- Recrystallization: Polar solvents (e.g., ethanol/water mixtures) enhance crystalline purity .

- Monitoring: TLC (Rf ~0.30 in cyclohexane/ethyl acetate 1:2) tracks reaction progress and identifies side products .

Advanced Research Questions

Q. What catalytic systems improve cross-coupling reactions for introducing pyridyl or aryl substituents?

- Palladium catalysts (e.g., Pd(PPh3)4) with aryl boronic acids in degassed DMF/water enable Suzuki-Miyaura coupling for diarylpyrazole synthesis. K3PO4 as a base and controlled heating (80–100°C) enhance coupling efficiency .

- Copper(I)-mediated click chemistry remains optimal for triazole ring formation, but alternative catalysts (e.g., Ru-based systems) can alter regioselectivity for 1,5-disubstituted triazoles in specialized applications .

Q. How can computational methods predict physicochemical properties or reactivity?

- Density Functional Theory (DFT): Calculates HOMO/LUMO energies to predict electron-deficient sites for nucleophilic/electrophilic attacks. For example, the pyridine ring’s nitrogen atoms act as electron-withdrawing groups, influencing acidity (pKa ~3–4) .

- Molecular Dynamics (MD): Simulates solvent interactions and stability in aqueous/organic matrices, aiding solubility optimization .

Q. What structure-activity relationships (SAR) are critical for modifying biological activity?

- Substituent Effects: Fluorine or methoxy groups on the phenyl ring enhance metabolic stability and binding affinity to target proteins (e.g., kinase inhibitors). Conversely, bulky substituents (e.g., trifluoromethyl) may sterically hinder interactions .

- Triazole vs. Pyrazole Positioning: The 1,2,3-triazole’s orientation relative to the pyridine ring affects π-π stacking and hydrogen bonding in enzyme active sites .

Q. How does regioselectivity impact functionalization of the triazole-pyrazole scaffold?

- Click Chemistry: CuAAC ensures 1,4-regioselectivity, critical for consistent bioactivity. Deviations (e.g., 1,5-isomers) require alternative catalysts or strain-promoted azide-alkyne cycloaddition .

- Protecting Groups: Temporary protection of the carboxylic acid (e.g., ethyl ester) prevents unwanted side reactions during functionalization of the triazole or pyridine rings .

Methodological Notes

- Data Contradictions: Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent effects. Cross-validate with multiple techniques (e.g., DSC for melting behavior) .

- Advanced Characterization: X-ray crystallography resolves crystal packing and hydrogen-bonding networks, essential for patenting novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.